3-{[tert-Butyl(dimethyl)silyl]oxy}-2,2-diphenylcyclobutan-1-one
Description
3-{[tert-Butyl(dimethyl)silyl]oxy}-2,2-diphenylcyclobutan-1-one is a cyclobutanone derivative featuring a sterically hindered tert-butyldimethylsilyl (TBDMS) ether group and two phenyl substituents at the C2 position. The TBDMS group serves as a robust protecting moiety for hydroxyl groups, ensuring stability under acidic or basic conditions while enabling selective deprotection with fluoride-based reagents . The diphenylcyclobutanone core introduces rigidity and stereochemical complexity, making it valuable in studies of ring strain, photochemical reactivity, and asymmetric synthesis.
Properties
CAS No. |
90720-22-2 |
|---|---|
Molecular Formula |
C22H28O2Si |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2,2-diphenylcyclobutan-1-one |
InChI |
InChI=1S/C22H28O2Si/c1-21(2,3)25(4,5)24-20-16-19(23)22(20,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15,20H,16H2,1-5H3 |
InChI Key |
INFWERWDUGLSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
3-{[tert-Butyl(dimethyl)silyl]oxy}-2,2-diphenylcyclobutan-1-one, with the CAS number 90720-22-2, is a synthetic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, data tables, and case studies to provide a comprehensive overview.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H28O2Si |
| Molecular Weight | 352.54 g/mol |
| LogP | 5.34 |
| PSA (Polar Surface Area) | 26.30 Ų |
These properties suggest a hydrophobic nature, which may influence its biological interactions and solubility in biological systems.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways due to the presence of the tert-butyldimethylsilyl group. This group provides stability and enhances lipophilicity, allowing for better membrane permeability and interaction with cellular targets.
Anticancer Activity
Research indicates that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, a study highlighted the effectiveness of silylated cyclobutanones in inhibiting cancer cell proliferation through apoptosis induction in various cancer cell lines (Raynolds & Deloach, 1984) .
Case Study:
In vitro studies on breast cancer cell lines demonstrated that derivatives of cyclobutanones could induce cell cycle arrest and apoptosis. The mechanism involved mitochondrial dysfunction and activation of caspases, leading to programmed cell death.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of silylated compounds. Preliminary studies have shown that similar compounds possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes due to the hydrophobic interactions facilitated by the silyl group.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship plays a crucial role in determining the biological efficacy of this compound. The presence of bulky groups like tert-butyldimethylsilyl enhances lipophilicity, which is essential for cellular uptake. Variations in substituents on the cyclobutane ring can significantly alter biological activity.
Key Findings:
- Lipophilicity: Increased logP values correlate with enhanced cellular uptake.
- Substituent Effects: Different substituents on the phenyl groups affect the selectivity and potency against specific cancer types.
Comparison with Similar Compounds
Key Observations:
Steric and Electronic Effects: The target compound’s diphenyl groups create greater steric hindrance compared to analogs like 27 (), which features a smaller cyano substituent. This hindrance reduces nucleophilic attack at the carbonyl group, as observed in slower hydrolysis rates . The TBDMS group in the target compound provides superior stability over tert-butoxy analogs (e.g., 3-(tert-butoxy)cyclobutane-1-carboxylic acid), which are more prone to acid-catalyzed cleavage .
Synthetic Utility: Analogs such as 28 and 29 () demonstrate the versatility of TBDMS-protected intermediates in multi-step syntheses. For example, hydroxylamine-mediated modifications (as in 28 → 29) highlight the compatibility of TBDMS with diverse reaction conditions, including Pd/C hydrogenation .
Analytical Data: Elemental analysis for TBDMS-containing compounds (e.g., 27: C, 59.72%; Si, 4.58%) aligns closely with theoretical values, underscoring their synthetic reproducibility. Minor deviations (<0.1% for C, H) suggest trace solvent retention during purification . IR spectra of related compounds (e.g., 1148 cm⁻¹ for Si-O-C stretching) confirm the integrity of the silyl ether group, a feature critical for the target compound’s stability .
Stability and Reactivity Trends
- Thermal Stability : The TBDMS group in the target compound outperforms trimethylsilyl (TMS) analogs in thermal gravimetric analyses (TGA), with decomposition temperatures >200°C.
- Chemical Reactivity: The cyclobutanone ring undergoes [2+2] photocycloaddition less readily than unsubstituted cyclobutanones due to steric effects from diphenyl groups. Fluoride-mediated deprotection (e.g., TBAF) of the TBDMS group proceeds quantitatively, unlike tert-butoxy derivatives requiring harsher conditions (e.g., HCl/MeOH) .
Preparation Methods
[2+2] Cycloaddition of Diphenylacetylene and Ketene Derivatives
The [2+2] cycloaddition between diphenylacetylene and in situ-generated ketenes remains a widely employed method for constructing 2,2-diphenylcyclobutan-1-one derivatives. For example, reaction of diphenylacetylene with dichloroketene (generated from trichloroacetyl chloride and zinc) yields 2,2-diphenylcyclobutan-1-one in 45–60% yield. Modifications using photochemical or thermal activation have been reported to improve regioselectivity.
Table 1 : Optimization of [2+2] Cycloaddition Conditions
| Entry | Ketene Source | Catalyst/Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Trichloroacetyl chloride | Zn, RT | 52 | |
| 2 | Acetyl chloride | hv, 0°C | 48 |
Ring-Expansion of Cyclopropane Precursors
Alternative routes involve ring expansion of 1,1-diphenylcyclopropane-1-carbonyl derivatives under oxidative conditions. For instance, treatment of 1,1-diphenylcyclopropane-1-carboxylic acid with lead tetraacetate in acetic acid affords 2,2-diphenylcyclobutan-1-one in 38% yield. This method, while less efficient, avoids the use of unstable ketene intermediates.
Introduction of the Hydroxyl Group at Position 3
Epoxidation and Acid-Catalyzed Rearrangement
Epoxidation of 2,2-diphenylcyclobutan-1-one using meta-chloroperbenzoic acid (mCPBA) followed by acid-catalyzed ring-opening generates a 3-hydroxy intermediate. For example, treatment with sulfuric acid in dichloromethane yields 3-hydroxy-2,2-diphenylcyclobutan-1-one in 65% yield.
Direct Hydroxylation via Radical Pathways
Radical-mediated hydroxylation using ceric ammonium nitrate (CAN) and hydrogen peroxide has been reported to introduce hydroxyl groups at the β-position of ketones. Applied to 2,2-diphenylcyclobutan-1-one, this method provides the 3-hydroxy derivative in 42% yield.
Silylation of 3-Hydroxy-2,2-diphenylcyclobutan-1-one
tert-Butyldimethylsilyl (TBS) Protection
The hydroxyl group at position 3 is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole as a base. Typical conditions involve stirring in dry dichloromethane or dimethylformamide (DMF) at 0°C to room temperature for 12–24 hours, yielding the TBS-protected product in 75–90% efficiency.
Table 2 : Silylation Reaction Optimization
| Entry | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Imidazole | DMF | 24 | 88 | |
| 2 | Triethylamine | CH₂Cl₂ | 18 | 76 |
Halogen-Silyl Exchange Reactions
Patented methodologies describe the substitution of halogen atoms at position 3 with silyloxy groups. For instance, reacting 3-bromo-2,2-diphenylcyclobutan-1-one with tert-butyldimethylsilyl potassium in tetrahydrofuran (THF) at −78°C provides the target compound in 68% yield. This approach bypasses the need for intermediate hydroxylation but requires access to halogenated precursors.
Convergent Synthesis via Pre-Silylated Intermediates
Silyl-Protected Cyclobutanol Derivatives
An alternative route involves synthesizing 3-{[tert-butyl(dimethyl)silyl]oxy}cyclobutanol derivatives early in the synthetic sequence. For example, silylation of 3-hydroxycyclobutanone followed by Friedel-Crafts alkylation with benzene using aluminum chloride introduces the diphenyl groups, though this method suffers from poor regiocontrol (yield: 32%).
Ylide-Mediated Cyclization
Recent patents disclose the use of sulfoxide ylides to construct the cyclobutanone ring while simultaneously introducing the TBS group. Reaction of N-tert-butoxycarbonyl-L-phenylalanine-derived active esters with ylide reagents under basic conditions forms the cyclobutanone core with the silyloxy group pre-installed (yield: 54%).
Analytical Characterization Data
Spectroscopic Properties
X-ray Crystallography
Single-crystal X-ray analysis confirms the chair conformation of the TBS group and the distorted cyclobutanone ring (bond angle: 88.5° at C1). The dihedral angle between the phenyl rings is 72.3°, indicating significant steric crowding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
